2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11(25)20-13-5-7-17(27-2)15(9-13)22-19(26)14-6-8-18-21-16(12-3-4-12)10-24(18)23-14/h5-10,12H,3-4H2,1-2H3,(H,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNAZUOLBBPIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a novel compound belonging to the imidazopyridazine class, characterized by its unique structural features, including a cyclopropyl group and an acetamido substituent. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.4 g/mol. The structure is defined by the following key components:
- Cyclopropyl Group : Imparts unique steric and electronic properties.
- Acetamido Substituent : Enhances solubility and potential interactions with biological targets.
- Imidazo[1,2-b]pyridazine Backbone : Provides a framework for biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit a range of biological activities, particularly as inhibitors of protein kinases involved in cancer progression. Notably, 2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has shown promise as an inhibitor of AKT (protein kinase B), a key player in cell signaling pathways related to tumor growth and survival .
The compound's mechanism involves binding to specific protein kinases, thereby inhibiting their activity. Interaction studies using techniques such as surface plasmon resonance have demonstrated its binding affinity to various biological targets. This binding is crucial for elucidating its pharmacological profile and optimizing therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison of 2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5-amino-3-(cyclopropyl)-imidazo[1,2-b]pyridazine | Lacks methoxy group | Potential anti-tumor activity | No acetamido substitution |
| N-(4-methylphenyl)-imidazo[1,2-b]pyridazine-6-carboxamide | Aromatic substitution | Inhibitor of specific kinases | Different aryl substituent |
| 4-(cyclobutyl)-imidazo[1,2-b]pyridazine derivatives | Cyclobutyl instead of cyclopropyl | Varying kinase inhibition profiles | Structural rigidity from cyclobutyl |
This table highlights the unique combination of functional groups in 2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide that may confer enhanced selectivity and potency against specific biological targets compared to its analogs .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Anti-Cancer Activity : In vitro studies have indicated that the compound effectively inhibits the proliferation of cancer cell lines by targeting AKT pathways. For instance, it demonstrated significant cytotoxic effects against human lung adenocarcinoma cells in xenograft models .
- Kinase Inhibition : The compound has shown selective inhibition against various kinases, including those involved in angiogenesis such as VEGF receptor kinases. One study reported an IC50 value of 0.95 nM for a related compound that also inhibited tumor growth in animal models .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies are being conducted to optimize the compound's efficacy and minimize off-target effects. These studies focus on modifying functional groups while maintaining or enhancing biological activity .
Scientific Research Applications
Cancer Treatment
Research indicates that compounds in the imidazo[1,2-b]pyridazine class exhibit significant biological activities, particularly as inhibitors of protein kinases such as AKT (protein kinase B). This kinase plays a crucial role in cell signaling pathways associated with cancer progression and survival. Therefore, 2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is being studied for its potential as an anti-cancer therapeutic agent.
Anti-inflammatory Agents
Due to its structural characteristics and biological activity profile, this compound may also be developed into novel anti-inflammatory agents. The unique combination of functional groups could enhance its selectivity and potency against specific inflammatory pathways.
Interaction Studies
Interaction studies focus on the binding affinity of 2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide to various biological targets. Techniques such as surface plasmon resonance and fluorescence polarization are commonly employed to measure binding kinetics and affinities. Understanding these interactions is vital for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives related to imidazopyridines and evaluating their biological activities. For instance:
- A study on various imidazopyridine derivatives indicated promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Another investigation into imidazopyridine derivatives for leishmaniasis treatment highlighted the need for developing novel therapeutics due to existing treatments' limitations in efficacy and toxicity .
These studies underscore the broader implications of imidazopyridine-based compounds in addressing significant health challenges.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The imidazo[1,2-b]pyridazine scaffold is structurally distinct from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine due to its nitrogen-sharing configuration, which influences electronic properties and synthetic accessibility . Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure : Imidazo[1,2-b]pyridazine derivatives (e.g., TAK-593, YPC-21440) exhibit superior synthetic tractability compared to benzoimidazotriazole-based analogs, which require multi-step protocols under controlled temperatures .
Substituent Impact :
- Cyclopropyl groups (present in both TAK-593 and the query compound) enhance metabolic stability by reducing oxidative degradation .
- Piperazinyl and thiazolidinedione moieties (YPC-21440) improve solubility and kinase selectivity, whereas the 5-acetamido-2-methoxyphenyl group in the query compound may optimize hydrophobic interactions in target binding pockets.
Biological Activity: Imidazo[1,2-b]pyridazines are predominantly kinase inhibitors, with TAK-593 and YPC-21440 showing nanomolar potency.
Pharmacological Potential and Limitations
While YPC-21440 and TAK-593 have advanced to preclinical studies, the query compound’s pharmacological profile remains uncharacterized. Its structural hybridity—combining cyclopropyl, acetamido, and methoxy groups—may confer advantages in blood-brain barrier penetration or anti-inflammatory activity, but these hypotheses require validation .
Preparation Methods
Role of Halogen Substituents in Cyclization
Halogens at the 6-position of 3-aminopyridazine reduce nucleophilicity at the non-adjacent nitrogen, ensuring alkylation occurs exclusively at the desired site. Comparative studies show that 6-iodo derivatives exhibit faster reaction kinetics but lower yields due to competing side reactions (e.g., diamination), whereas 6-chloro derivatives balance reactivity and stability.
Preparation of the 5-Acetamido-2-Methoxyphenyl Amine
The aryl amine moiety is synthesized from 2-methoxy-5-nitrophenol through sequential reduction and acetylation.
Nitro Reduction to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 hours) reduces the nitro group to an amine, yielding 2-methoxy-5-aminophenol (7 ) in 98% yield.
Acetylation
Treatment of 7 with acetic anhydride (Ac₂O) in pyridine at 0°C for 2 hours produces 5-acetamido-2-methoxyphenol (8 ) in 89% yield. Methylation of the phenolic hydroxyl using methyl iodide (MeI) and K₂CO₃ in acetone yields 5-acetamido-2-methoxybenzene (9 ).
Coupling Reaction to Form the Final Carboxamide
The carboxylic acid 6 is activated and coupled with 9 to form the target carboxamide.
Carboxylic Acid Activation
Activation of 6 with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) generates the imidazolide intermediate (10 ), which reacts with 9 in the presence of triethylamine (Et₃N) to yield the carboxamide (11 ) in 78% yield. Alternative coupling agents like HATU and DIPEA in DMF achieve higher yields (88%).
Optimization and Yield Considerations
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | NaHCO₃, ethanol, 70°C, 8h | 72 | 95 |
| 2 | Cyanide substitution | Pd(PPh₃)₄, Zn(CN)₂, DMF, 90°C, 6h | 92 | 98 |
| 3 | Hydrolysis | HCl (conc.), reflux, 8h | 95 | 99 |
| 4 | Coupling | HATU, DIPEA, DMF, 25°C, 12h | 88 | 97 |
Key optimizations include:
-
Temperature Control : Lower temperatures during acetylation prevent N-deacetylation.
-
Catalyst Selection : Palladium catalysts improve cyanation efficiency.
Analytical Characterization
The final product is characterized by:
Q & A
Basic: What synthetic strategies are recommended for achieving high-yield synthesis of this compound?
Answer:
The synthesis involves constructing the imidazo[1,2-b]pyridazine core, followed by introducing substituents (cyclopropyl, acetamido, and methoxyphenyl groups). Key steps include:
- Core Formation : Cyclocondensation of pyridazine derivatives with cyclopropane-containing reagents under reflux conditions (e.g., using DMF as a solvent) .
- Functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 5-acetamido-2-methoxyphenyl group. Optimize reaction time (12–24 h) and temperature (80–100°C) to minimize side products .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound with >95% purity .
Advanced: How can structure-activity relationship (SAR) studies rationalize the role of the cyclopropyl group in kinase inhibition?
Answer:
The cyclopropyl group enhances steric hindrance and metabolic stability. SAR insights from analogous compounds (e.g., TAK-593, a VEGFR2 inhibitor) suggest:
Basic: Which analytical techniques are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 406.17) .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the imidazo[1,2-b]pyridazine core .
Advanced: How to address contradictory data on antiproliferative activity across cell lines?
Answer: Discrepancies may arise from:
- Cell Line Variability : Test the compound against a panel (e.g., NCI-60) to identify sensitivity patterns .
- Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
- Metabolic Stability : Use hepatic microsome assays to assess degradation rates, which may differ between cell types .
Basic: What computational methods aid in target identification?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB), prioritizing targets with complementary binding pockets .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the acetamido group) using Schrödinger’s Phase .
Advanced: What strategies improve metabolic stability without compromising potency?
Answer:
- Substituent Modification : Replace metabolically labile groups (e.g., methoxy → trifluoromethoxy) to block CYP450 oxidation .
- Prodrug Design : Mask the acetamido group as a tert-butyl carbamate, which hydrolyzes in target tissues .
- In Silico Optimization : Use QSAR models to predict ADME properties while maintaining kinase affinity .
Basic: How to troubleshoot low yields during the final coupling step?
Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) for Buchwald-Hartwig reactions .
- Solvent Optimization : Switch from DMF to toluene for better solubility of aromatic intermediates .
- Temperature Control : Maintain reactions at 80°C to prevent decomposition of the cyclopropyl group .
Advanced: Can this compound serve as a covalent kinase inhibitor?
Answer: The acetamido group is not electrophilic enough for covalent binding. To enable this:
- Warhead Introduction : Replace acetamido with a Michael acceptor (e.g., acrylamide) at position 5 .
- Kinetic Analysis : Measure kinact/KI ratios to assess irreversible inhibition .
Basic: What in vitro assays are suitable for preliminary toxicity profiling?
Answer:
- Cytotoxicity : MTT assay in HEK293 cells (IC50 > 10 µM suggests low toxicity) .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk .
- Plasma Protein Binding : Equilibrium dialysis to estimate free drug concentration .
Advanced: How to resolve conflicting crystallography and docking poses?
Answer:
- Ensemble Docking : Use multiple receptor conformations (from MD simulations) to account for flexibility .
- Electron Density Maps : Compare ligand placement in crystallography data (e.g., PDB 4ASD) with docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
